SaFabI Inhibitory Activity: Class-Level Potency of the (Benzimidazol-2-yl)pyrrolidin-2-one Scaffold
The core 4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one scaffold, upon which compound 847396-37-6 is based, has been identified as a potent inhibitor of *Staphylococcus aureus* FabI (SaFabI). The initial hit compound 1, featuring this core scaffold, displayed an IC50 of 976.8 nM against SaFabI in a biochemical assay [1]. While direct target activity data for the specifically substituted compound 847396-37-6 is not publicly available, its core scaffold is proven to engage the SaFabI target, a mechanism unavailable to simple, non-benzimidazole analogs like standard piperidine-based FabI inhibitors.
| Evidence Dimension | SaFabI enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Scaffold-defined (active); specific data for 847396-37-6 not available |
| Comparator Or Baseline | Core scaffold hit (Compound 1 in Zhang et al., 2024): IC50 = 976.8 nM |
| Quantified Difference | Not quantifiable; class-level engagement established vs. non-benzimidazole analogs |
| Conditions | Biochemical assay against purified SaFabI enzyme (Zhang et al., 2024) |
Why This Matters
Confirms that the core scaffold is a validated starting point for anti-staphylococcal drug discovery, giving compound 847396-37-6 a defined biological mechanism that simple achiral or non-heterocyclic analogs lack.
- [1] Zhang, L., Yang, J., Xu, X., Zhang, J., et al. (2024). Discovery and Optimization of Novel SaFabI Inhibitors as Specific Therapeutic Agents for MRSA Infection. Journal of Medicinal Chemistry, 67(12), 10096-10134. View Source
